2,2-Dimethyl-4-(trityloxymethyl)-1,3-dioxolane
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Overview
Description
2,2-Dimethyl-4-(trityloxymethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions. This specific compound is characterized by the presence of a trityloxymethyl group at the 4-position and two methyl groups at the 2-position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(trityloxymethyl)-1,3-dioxolane typically involves the reaction of trityl chloride with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(trityloxymethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trityloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
2,2-Dimethyl-4-(trityloxymethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(trityloxymethyl)-1,3-dioxolane involves its ability to act as a protecting group for alcohols. The trityloxymethyl group can be easily removed under acidic conditions, allowing for the selective deprotection of alcohols in complex molecules. This property makes it valuable in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane: Lacks the trityloxymethyl group, making it less versatile as a protecting group.
4-(Trityloxymethyl)-1,3-dioxolane: Similar structure but without the dimethyl groups at the 2-position.
Uniqueness
2,2-Dimethyl-4-(trityloxymethyl)-1,3-dioxolane is unique due to the presence of both the trityloxymethyl and dimethyl groups, which enhance its stability and reactivity in various chemical reactions. This combination of functional groups makes it a valuable compound in organic synthesis and industrial applications .
Properties
CAS No. |
5330-64-3 |
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Molecular Formula |
C25H26O3 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2,2-dimethyl-4-(trityloxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C25H26O3/c1-24(2)26-18-23(28-24)19-27-25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23H,18-19H2,1-2H3 |
InChI Key |
UMSIGAOAHUCMMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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